molecular formula C16H27N3O4 B2516751 Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate CAS No. 2361806-35-9

Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate

Cat. No. B2516751
CAS RN: 2361806-35-9
M. Wt: 325.409
InChI Key: FXOGYWUSYCIYEI-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, which play a crucial role in the immune system. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate exerts its therapeutic effects by selectively inhibiting BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK plays a crucial role in the activation and proliferation of B cells, which are involved in the immune response. By inhibiting BTK, Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate can block the activation of B cells and prevent the proliferation of cancerous B cells, leading to the suppression of tumor growth and the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has been shown to have potent and selective inhibitory effects on BTK, with minimal off-target effects. Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to the suppression of B cell activation and proliferation. Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has also been shown to induce apoptosis in cancerous B cells, leading to the suppression of tumor growth. In addition, Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has been shown to have anti-inflammatory effects, leading to the suppression of autoimmune diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has several advantages for use in laboratory experiments. Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has high potency and selectivity for BTK, making it a useful tool for studying B cell signaling pathways. Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has also been shown to have low toxicity and minimal off-target effects, making it a safe and reliable tool for use in laboratory experiments. However, Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has some limitations for use in laboratory experiments, including its high cost and limited availability.

Future Directions

There are several future directions for research on Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate. One potential direction is the development of combination therapies that include Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate and other targeted therapies for the treatment of B cell malignancies. Another potential direction is the development of Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the mechanisms of action of Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate and its potential therapeutic applications in other diseases.

Synthesis Methods

Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis begins with the preparation of tert-butyl N-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate, which is then reacted with a coupling reagent to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate.

Scientific Research Applications

Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has been extensively studied in preclinical and clinical trials for its therapeutic potential in various diseases. In preclinical studies, Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has demonstrated significant anti-tumor activity in B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4/c1-5-13(20)17-9-8-14(21)19-10-6-7-12(11-19)18-15(22)23-16(2,3)4/h5,12H,1,6-11H2,2-4H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOGYWUSYCIYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate

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